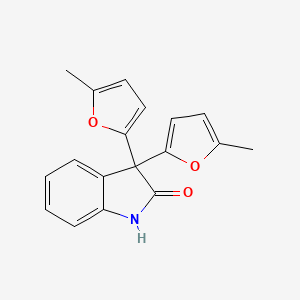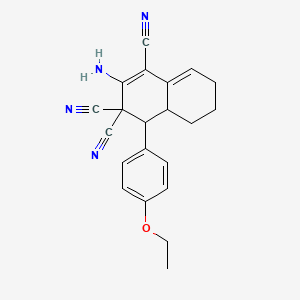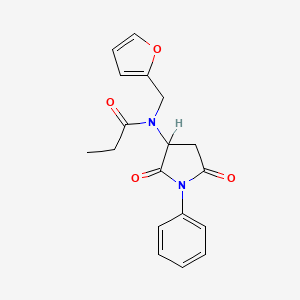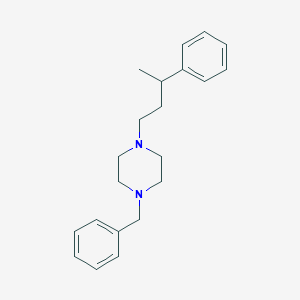![molecular formula C18H13N3 B5102891 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate](/img/structure/B5102891.png)
1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate, also known as PFI-3, is a small molecule inhibitor that has been used extensively in scientific research. PFI-3 is a potent and selective inhibitor of the histone lysine methyltransferase SETD8, which is responsible for the mono-methylation of histone H4 at lysine 20 (H4K20me1). The inhibition of SETD8 by PFI-3 leads to a decrease in H4K20me1 levels, which in turn affects various cellular processes such as DNA damage response, cell cycle progression, and gene expression.
作用機序
1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate is a potent and selective inhibitor of SETD8, which is responsible for the mono-methylation of histone H4 at lysine 20 (H4K20me1). The inhibition of SETD8 by 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate leads to a decrease in H4K20me1 levels, which in turn affects various cellular processes such as DNA damage response, cell cycle progression, and gene expression.
Biochemical and Physiological Effects:
The inhibition of SETD8 by 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate leads to a decrease in H4K20me1 levels, which in turn affects various cellular processes such as DNA damage response, cell cycle progression, and gene expression. Studies have shown that 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate treatment leads to a decrease in cell proliferation and an increase in cell death in cancer cells. 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate has also been shown to sensitize cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapy drugs.
実験室実験の利点と制限
The advantages of using 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate in lab experiments include its high potency and selectivity for SETD8, as well as its ability to inhibit SETD8 in cells and in vivo. However, one limitation of using 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate is that it is a small molecule inhibitor and may have off-target effects. Additionally, the use of 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate may not completely abolish H4K20me1 levels, as other histone lysine methyltransferases may contribute to H4K20me1.
将来の方向性
There are several future directions for the use of 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate in scientific research. One direction is to investigate the role of SETD8 in various types of cancer and to develop 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate analogs with improved potency and selectivity for SETD8. Another direction is to study the effects of 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate on other cellular processes that are regulated by H4K20me1, such as DNA replication and repair. Finally, the use of 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate in combination with other drugs or therapies may be explored as a potential treatment for cancer.
合成法
The synthesis of 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate has been described in several publications. The most common method involves the reaction of 1-(3-bromophenyl)isoquinoline with 3-amino-1H-pyrazole in the presence of a palladium catalyst. The resulting intermediate is then treated with trifluoroacetic acid to yield 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate in high purity and yield.
科学的研究の応用
1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate has been widely used in scientific research to investigate the role of SETD8 in various cellular processes. Studies have shown that the inhibition of SETD8 by 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate leads to a decrease in H4K20me1 levels, which in turn affects DNA damage response, cell cycle progression, and gene expression. 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate has also been used to study the role of SETD8 in cancer, as increased levels of SETD8 have been observed in various types of cancer.
特性
IUPAC Name |
1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3/c1-2-7-16-13(4-1)8-10-19-18(16)15-6-3-5-14(12-15)17-9-11-20-21-17/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFKIFPJIPZKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-furyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5102811.png)

![5-{[4-(4-nitrophenoxy)benzoyl]amino}isophthalic acid](/img/structure/B5102823.png)



![4-methoxy-N-(2-methoxyethyl)-2-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5102856.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B5102862.png)



![N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5102905.png)
![1-ethyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5102931.png)
![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5102937.png)